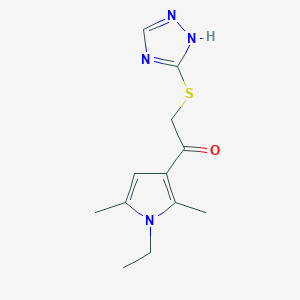
4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, also known as DPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTT belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism. For example, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. This property makes 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol a potential candidate for the treatment of hyperpigmentation disorders.
Biochemical and Physiological Effects
4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in lab experiments is its high solubility in polar solvents such as ethanol and methanol. This property makes it easy to dissolve and prepare solutions for experiments. However, one of the limitations of using 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is its potential toxicity. It is important to use appropriate safety measures when handling 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in the lab.
Orientations Futures
There are several future directions for the study of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. One of the potential applications of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is in the field of nanotechnology. 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can potentially be used as a ligand for the synthesis of metal nanoparticles, which have various applications in fields such as catalysis and sensing.
Another future direction for the study of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is in the field of drug discovery. 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can potentially be used as a scaffold for the synthesis of novel compounds with diverse biological activities.
Conclusion
In conclusion, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in various fields.
Méthodes De Synthèse
The synthesis of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can be achieved by the reaction of 2,4-dimethylphenyl hydrazine with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with chloroacetic acid, which leads to the formation of 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. The yield of this method is reported to be 75-80%.
Applications De Recherche Scientifique
4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields. In the field of medicine, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit anticancer, antimicrobial, and antifungal activities. It has also been reported to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In the field of agriculture, 4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has been shown to have herbicidal and fungicidal activities. It can potentially be used as a pesticide to control various plant diseases and pests.
Propriétés
IUPAC Name |
4-(2,4-dimethylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-8-9-14(12(2)10-11)19-15(17-18-16(19)20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQXUPSORXAAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644378 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-chloro-2-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5754768.png)










![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![4-tert-butyl-N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5754846.png)